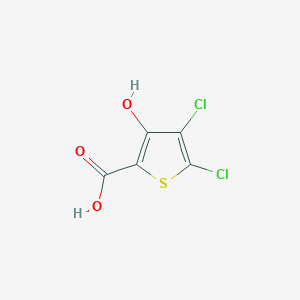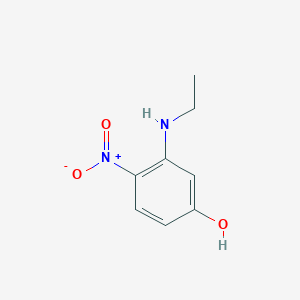![molecular formula C9H9ClIN3 B1459055 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1320266-92-9](/img/structure/B1459055.png)
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
Übersicht
Beschreibung
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C9H9ClIN3 It is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,5-a]pyrazine ring system, along with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the halogenation of an imidazo[1,5-a]pyrazine precursor. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Isopropylation: Introduction of the isopropyl group, which can be done using isopropyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and iodine atoms can influence the compound’s binding affinity and specificity, while the isopropyl group may affect its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-1-iodoimidazo[1,5-a]pyrazine: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
8-Bromo-1-iodo-3-isopropylimidazo[1,5-a]pyrazine: Substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
8-Chloro-1-iodo-3-methylimidazo[1,5-a]pyrazine: Replacement of the isopropyl group with a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the combination of chlorine, iodine, and isopropyl groups on the imidazo[1,5-a]pyrazine ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
8-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-7(10)12-3-4-14(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRERVSYFYQIUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)



![N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1458981.png)
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)






